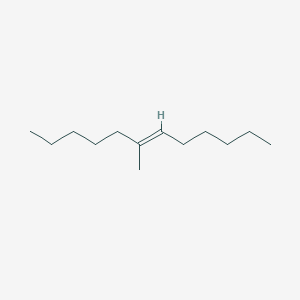

6-Methyl-6-dodecene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H26 |

|---|---|

Molecular Weight |

182.35 g/mol |

IUPAC Name |

(E)-6-methyldodec-6-ene |

InChI |

InChI=1S/C13H26/c1-4-6-8-10-12-13(3)11-9-7-5-2/h12H,4-11H2,1-3H3/b13-12+ |

InChI Key |

NKLPGEJPQKIXSP-OUKQBFOZSA-N |

Isomeric SMILES |

CCCCC/C=C(\C)/CCCCC |

Canonical SMILES |

CCCCCC=C(C)CCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 6 Dodecene

Stereoselective Synthesis of (E)- and (Z)-6-Methyl-6-dodecene Isomers

The precise spatial arrangement of substituents around the carbon-carbon double bond in 6-methyl-6-dodecene (B564895) significantly influences its physical and chemical properties. Consequently, methods that allow for the selective synthesis of either the (E)- or (Z)-isomer are of high synthetic value.

β-Elimination Reactions from Organosilicon Intermediates

A powerful and highly stereocontrolled method for the synthesis of alkenes is the Peterson olefination, which involves the elimination of a β-hydroxysilane. A key advantage of this reaction is its ability to produce either the (E)- or (Z)-alkene from a common intermediate by choosing either acidic or basic elimination conditions. nih.govacs.org The reaction proceeds through the formation of an α-silyl carbanion, which reacts with a ketone or aldehyde to form a β-hydroxysilane intermediate. acs.org For the synthesis of this compound, this would typically involve the reaction of an α-silyl carbanion derived from a hexane (B92381) derivative with heptanal, or a pentyl-substituted α-silyl carbanion with hexan-2-one.

The treatment of a β-hydroxysilane with acid induces an anti-elimination, where the hydroxyl and silyl (B83357) groups depart from opposite faces of the forming double bond. acs.org This stereospecific pathway allows for the predictable formation of one of the geometric isomers. For instance, starting from a single diastereomer of the β-hydroxysilane precursor, the acid-mediated pathway will yield one specific isomer of this compound. An experimental procedure for the synthesis of (E)-6-methyl-6-dodecene with high isomeric purity (95:5 E/Z ratio) has been reported using this approach, starting from 1-chloro-1-[(dimethyl)phenylsilyl]hexane. This precursor is used to generate an α-silyl ketone, which then undergoes reaction and subsequent acidic workup to yield the target alkene.

In contrast to the acid-mediated pathway, base-promoted elimination from a β-hydroxysilane proceeds via a syn-elimination mechanism. acs.org This involves a concerted process where the hydroxyl and silyl groups are eliminated from the same face of the molecule. The choice of base is critical, with potassium alkoxides being more reactive than sodium alkoxides. acs.org This complementary stereochemical outcome is a significant feature of the Peterson olefination, as it allows for the synthesis of the opposite alkene isomer from the same β-hydroxysilane diastereomer. A documented procedure for the synthesis of (Z)-6-methyl-6-dodecene demonstrates the utility of this method, achieving a high isomeric ratio (92:8 Z/E).

The stereochemical dichotomy of the Peterson olefination is summarized in the table below:

| Elimination Condition | Stereochemical Pathway | Resulting Isomer from a Single Diastereomer |

| Acidic (e.g., H₂SO₄) | anti-elimination | (E)-alkene |

| Basic (e.g., KH) | syn-elimination | (Z)-alkene |

Reductive Coupling Strategies for Carbon-Carbon Double Bond Formation

Reductive coupling of two different carbonyl compounds offers a direct route to unsymmetrical alkenes like this compound. diva-portal.org This approach typically involves the use of low-valent transition metals, such as titanium, to deoxygenate and couple the carbonyl compounds. diva-portal.org For the synthesis of this compound, this would entail the coupling of hexan-2-one and heptanal.

A significant challenge in the reductive cross-coupling of two different carbonyl compounds is achieving selectivity and avoiding the formation of homo-coupled byproducts. diva-portal.org However, modern methods have emerged that allow for site-selective couplings. diva-portal.orgrsc.org For instance, one carbonyl compound can be converted into a more reactive intermediate, such as a phosphaalkene, which then selectively reacts with the second carbonyl compound. rsc.org Nickel-catalyzed reductive couplings of enones with alkynes also represent a viable, though less direct, strategy for constructing γ,δ-unsaturated ketones which could be precursors to molecules like this compound.

Olefin Metathesis Approaches for Analogous Systems and Potential Adaptations

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.orgmdpi.com Cross-metathesis, in particular, is well-suited for the synthesis of trisubstituted alkenes. nih.govacs.orgacs.org The synthesis of this compound could be envisioned through the cross-metathesis of 2-methyl-1-heptene (B91929) and 1-hexene, catalyzed by a ruthenium complex such as a Grubbs-type catalyst.

Recent advancements have led to highly active and selective catalysts for the synthesis of trisubstituted olefins with good control over the (E/Z)-selectivity. acs.orgximo-inc.com Research has also demonstrated the self-metathesis of (E/Z)-2-octene to produce (E/Z)-6-dodecene, a structurally very similar alkene, using a methyltrioxorhenium (MTO)/frustrated Lewis pair (FLP) system. ethz.ch This highlights the potential for adapting metathesis strategies for the efficient synthesis of this compound.

A potential synthetic route via cross-metathesis is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Methyl-1-heptene | 1-Hexene | Grubbs Catalyst | This compound |

Catalytic Approaches in this compound Synthesis

Catalysis is integral to many of the advanced synthetic methodologies for preparing this compound. In the context of olefin metathesis, ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are essential for promoting the carbon-carbon bond reorganization. nih.govacs.orgacs.org The choice of catalyst can influence the efficiency and stereoselectivity of the reaction.

In reductive coupling reactions, various transition metals can be employed catalytically. Nickel and cobalt complexes have been used for the reductive coupling of alkynes and alkenes, which could be adapted for the synthesis of precursors to this compound. organic-chemistry.org Palladium catalysts are also widely used in cross-coupling reactions, such as the Suzuki and Negishi couplings, which could be employed to construct the carbon skeleton of this compound prior to the introduction of the double bond.

Furthermore, the synthesis of ketones that could serve as precursors to this compound, such as 6-methylheptan-2-one, can be achieved through catalytic aldol (B89426) condensation reactions followed by hydrogenation. google.com These processes often utilize heterogeneous catalysts.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone for the construction of highly substituted alkenes. nih.gov These methods often provide direct and versatile routes to complex olefinic structures. While classical methods like the Wittig reaction are reliable for disubstituted alkenes, they often face challenges in producing tri- and tetrasubstituted alkenes with good selectivity and yield. acs.org

Recent advancements have focused on catalysts employing earth-abundant and less toxic metals. For instance, iron-catalyzed reactions have emerged as a significant breakthrough in green chemistry for alkene synthesis. nus.edu.sg A method developed by researchers at the National University of Singapore utilizes an iron catalyst for the dialkylation of allenes, enabling the efficient and sustainable production of Z-alkenes. nus.edu.sg This strategy involves the precise installation of two different alkyl groups onto an allene (B1206475) backbone, offering high selectivity for the desired Z-isomer. nus.edu.sg Another approach combines iron-catalyzed anti-selective carbozincation of terminal alkynes with cross-coupling reactions catalyzed by other base metals like copper, nickel, or cobalt. epfl.ch This one-pot method allows for the synthesis of a wide array of trisubstituted alkenes with high stereochemical control, avoiding the need for pre-synthesized organometallic reagents. epfl.ch

Copper-catalyzed methods also provide a powerful tool for this purpose. A copper hydride-catalyzed approach has been reported for the hydroalkylation of alkynes, yielding Z-configured trisubstituted alkenes with high stereo- and regioselectivity. nih.gov The choice of ligand, in this case, a DTBM-dppf-supported copper catalyst, was found to be critical for the reaction's success, significantly increasing the product yield. nih.gov

Palladium-catalyzed reactions, while often relying on a more expensive metal, are well-established for their high efficiency and functional group tolerance. Asymmetric cycloaddition of vinyl epoxides with unreactive 1,1,2-trisubstituted alkenes has been achieved using palladium catalysis, producing functionalized tetrahydrofurans with high enantioselectivity. rsc.org Although the product is not an alkene, the methodology demonstrates the ability of palladium catalysts to activate and functionalize highly substituted double bonds.

| Catalyst System | Reaction Type | Key Features | Selectivity | Ref. |

| Iron-based | Allene Dialkylation | Uses earth-abundant, inexpensive iron; sustainable. | High selectivity for Z-isomers (~91%). | nus.edu.sg |

| Iron/Zinc | Alkyne Carbozincation | One-pot reaction; avoids pre-made organometallics. | High regio- and stereo-control. | epfl.ch |

| Copper Hydride | Alkyne Hydroalkylation | Forms Z-configured products exclusively. | Complete Z-selectivity. | nih.gov |

| Lewis Acid (Sc(OTf)3) | Alkyne/Amine Annulation | Solvent-free conditions possible; high efficiency. | Excellent regioselectivity. | acs.org |

Homogeneous Catalysis for Alkene Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of activity, selectivity, and mechanistic understanding. The Monsanto acetic acid process, which uses a soluble rhodium complex, is a classic example of industrial homogeneous catalysis. libretexts.org Similar principles are applied in alkene synthesis.

Hydroformylation, or the oxo-process, adds a formyl group and a hydrogen atom across an alkene's double bond to form aldehydes. libretexts.org This process is typically catalyzed by homogeneous cobalt or rhodium complexes. libretexts.orgresearchgate.net While the direct product is an aldehyde, this serves as a versatile intermediate that can be further transformed to achieve structures like this compound. The selectivity of this process (linear vs. branched aldehyde) is highly dependent on the ligand environment of the metal catalyst. researchgate.net

Ziegler-Natta catalysis, famous for polymer production, also operates on the principles of homogeneous (and heterogeneous) catalysis to manipulate alkenes. libretexts.org Soluble metallocene-based Ziegler-Natta catalysts are well-understood and demonstrate how catalyst design can precisely control the formation of C-C bonds with olefins. libretexts.org

More recently, homogeneous chromium catalysts have been used for the trimerization of α-olefins like 1-decene (B1663960) and 1-dodecene (B91753) to produce synthetic lubricants. rwth-aachen.de Such processes highlight the ability of soluble metal complexes to control the oligomerization of alkenes, which involves the selective formation of new carbon-carbon bonds and isomers. Furthermore, homogeneous catalysts are pivotal in converting biomass-derived platform chemicals into valuable products, including the synthesis of adipic acid from levulinic acid, which involves an isomerising methoxycarbonylation step using a homogeneous palladium catalyst. rug.nl

Heterogeneous Catalysis in Alkene Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are highly valued in industrial processes due to their ease of separation and recyclability. In the context of dodecene synthesis, solid acid catalysts like zeolites and clays (B1170129) are particularly relevant. researchgate.netrsc.org

These catalysts are widely used in the petroleum industry for processes such as the alkylation of benzene (B151609) with long-chain olefins like 1-dodecene to produce linear alkylbenzenes (LABs). mdpi.comcapes.gov.br During this process, the 1-dodecene often undergoes isomerization to various internal dodecene isomers on the acid sites of the catalyst before alkylating the benzene ring. scribd.com The porous structure and acidity of the zeolite (e.g., FAU, BEA, HZSM-5, Mordenite) play a crucial role in determining the final distribution of LAB isomers. mdpi.comscribd.com For example, zeolites with greater porosity limitations can increase the selectivity towards the 2-phenyldodecane (B3050589) isomer. mdpi.com

The synthesis of poly-α-olefin (PAO) lubricants from α-olefins like 1-dodecene has also been achieved using solid acid catalysts. rsc.org Clay-based catalysts such as K10 montmorillonite (B579905) have shown high activity for the oligomerization of 1-decene and other olefins, offering a greener alternative to traditional catalysts like AlCl3 and BF3. rsc.org

| Catalyst Type | Reaction | Key Findings | Ref. |

| Zeolites (FAU, BEA, HY) | Benzene Alkylation with 1-Dodecene | Catalyst structure (pore size, Si/Al ratio) controls isomer distribution of the final product. | mdpi.com |

| Zeolite Composite (AlMCM-41/Beta) | Benzene Alkylation with 1-Dodecene | Showed higher selectivity towards 2-dodecylbenzene compared to individual components. | capes.gov.br |

| K10 Montmorillonite Clay | 1-Decene Oligomerization | High conversion (73%) for lubricant synthesis. | rsc.org |

| Niobic Acid | Furan + 1-Dodecene Cycloaddition | Solid acid catalyst used to produce LABs from a biomass-derived furan. | tandfonline.com |

Chemo- and Regioselective Synthesis of this compound

Achieving the specific structure of this compound requires precise control over both the placement of the double bond (regioselectivity) and the stereochemistry around it (E/Z isomerism), as well as avoiding reactions at other potential sites (chemoselectivity).

A detailed procedure for the synthesis of both (Z)- and (E)-6-methyl-6-dodecene has been published in Organic Syntheses, providing a robust example of chemo- and regioselective synthesis. orgsyn.orgorgsyn.org The synthesis begins with the reaction of 1-chloro-1-[(dimethyl)phenylsilyl]hexane with a Gilman cuprate, which is formed from pentylmagnesium bromide and copper bromide-dimethyl sulfide (B99878) complex. This is then acylated with hexanoyl chloride to produce an α-silyl ketone. orgsyn.orgorgsyn.org This ketone is the key intermediate. The final step is an elimination reaction, where the choice of conditions dictates the stereochemical outcome:

Acidic Elimination: Treatment of the α-silyl ketone with an acid leads to the formation of (E)-6-methyl-6-dodecene with a high isomeric purity (95:5 E/Z ratio). orgsyn.orgorgsyn.org

Basic Elimination: Conversely, treating the intermediate with a base yields (Z)-6-methyl-6-dodecene, also with high isomeric purity (92:8 Z/E ratio). orgsyn.orgorgsyn.org

This methodology demonstrates exceptional control, allowing for the selective synthesis of either the E or Z isomer from a common precursor simply by changing the final reaction conditions.

Modern catalytic methods also offer powerful solutions for controlling selectivity. Nickel-catalyzed reductive arylalkylations of allylic amines have been developed that can be tuned to achieve either 1,2- or 1,3-difunctionalization by making minor changes to the reaction conditions. rsc.org This highlights the potential of catalyst control to direct the regiochemical outcome of a reaction. Similarly, nickel-catalyzed carbonylation of alkenes can produce α-N-heteroaryl ketones with excellent chemo-, regio-, and enantioselectivity, demonstrating the precise control achievable with modern catalytic systems. dicp.ac.cn

Sustainable and Green Chemistry Considerations in Dodecene Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, resource-efficient, and safer. pnas.org These considerations are increasingly important in the synthesis of commodity and fine chemicals, including dodecene isomers.

A key aspect of green chemistry is the replacement of toxic and hazardous reagents and catalysts. The development of iron-catalyzed methods for alkene synthesis is a prime example, as iron is earth-abundant, inexpensive, and significantly less toxic than metals like palladium or rhodium. nus.edu.sg Similarly, using magnesium powder as a catalyst for Knoevenagel condensation to form electrophilic alkenes under aqueous conditions represents a green approach due to the use of a non-toxic metal and water as a solvent. acs.orgacs.org

The use of heterogeneous and recyclable catalysts is another cornerstone of sustainable synthesis. Solid acid catalysts like zeolites and clays, used in dodecene isomerization and oligomerization, are easily separated from the reaction mixture and can often be regenerated and reused, minimizing waste. rsc.orgmdpi.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical factor. pnas.org Addition reactions, such as the hydroalkylation of alkynes, are inherently atom-economical as they incorporate all atoms from the reactants into the final product. nih.gov Processes that generate stoichiometric byproducts, such as the triphenylphosphine (B44618) oxide produced in the Wittig reaction, are less desirable from a green chemistry perspective. nus.edu.sg

Finally, the choice of solvent is crucial. Seeking greener solvents that are less toxic and environmentally persistent is a major goal. pnas.org Fluorous biphasic catalysis, for example, allows for the homogeneous catalyst to be dissolved in a fluorocarbon phase, while the reactants and products remain in a separate organic phase. researchgate.net This enables easy separation and recycling of the catalyst without resorting to energy-intensive distillation. researchgate.net

Reactivity and Chemical Transformations of 6 Methyl 6 Dodecene

Electrophilic Addition Reactions

Electrophilic addition reactions are fundamental to the chemistry of alkenes. In the case of 6-Methyl-6-dodecene (B564895), the trisubstituted nature of the double bond dictates the course of these reactions, generally following mechanisms that lead to the most stable intermediates.

Asymmetric Hydroboration and Hydrofunctionalization Reactions

Hydroboration is a powerful method for the anti-Markovnikov hydration of alkenes. For a trisubstituted alkene like this compound, the boron atom adds to the less substituted carbon of the double bond. pearson.com Subsequent oxidation, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. masterorganicchemistry.com

Asymmetric hydroboration, employing chiral borane (B79455) reagents, can achieve the synthesis of chiral alcohols with high enantioselectivity. Reagents like monoisopinocampheylborane (IpcBH₂) are effective for the hydroboration of trisubstituted alkenes, leading to good to excellent enantiomeric excesses (e.e.). mdpi.org For this compound, this would result in the formation of a chiral alcohol with the hydroxyl group at the 7-position.

Hydrofunctionalization reactions, a broader class of reactions that introduce a functional group across a double bond, have also been developed for alkenes. chinesechemsoc.org For instance, iron-catalyzed hydroamination and hydroetherification of unactivated alkenes have been reported. escholarship.org These reactions offer direct and atom-economical routes to valuable functionalized products. While specific studies on this compound are not prevalent, the general principles suggest its applicability in such transformations.

Table 1: Predicted Products of Asymmetric Hydroboration of a Model Trisubstituted Alkene

| Reagent | Product | Predicted Enantiomeric Excess (e.e.) |

| (-)-IpcBH₂ | Chiral Alcohol | High |

| (+)-IpcBH₂ | Enantiomeric Chiral Alcohol | High |

Data based on analogous reactions with similar trisubstituted alkenes.

Halogenation and Hydrohalogenation Pathways

The reaction of alkenes with halogens (Cl₂, Br₂) typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com For this compound, this would result in the formation of a vicinal dihalide. The stereochemistry of the starting alkene (if applicable, though this compound is achiral) would be reflected in the product.

Hydrohalogenation, the addition of hydrogen halides (HCl, HBr, HI), follows Markovnikov's rule. masterorganicchemistry.com Protonation of the alkene double bond occurs to form the most stable carbocation intermediate. In the case of this compound, a tertiary carbocation would be formed at the 6-position. Subsequent attack by the halide ion would lead to the corresponding 6-halo-6-methyldodecane. pressbooks.pub It is important to note that carbocation rearrangements are possible if a more stable carbocation can be formed, though in this specific case, a rearrangement is unlikely as a tertiary carbocation is already formed. masterorganicchemistry.com

Table 2: Predicted Products of Halogenation and Hydrohalogenation of this compound

| Reagent | Intermediate | Product |

| Br₂ in CCl₄ | Cyclic bromonium ion | 6,7-Dibromo-6-methyldodecane |

| HCl | Tertiary carbocation at C6 | 6-Chloro-6-methyldodecane |

Catalytic Hydrogenation Processes

Catalytic hydrogenation of alkenes involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel, to yield an alkane. libretexts.org This reaction is typically a syn-addition, with both hydrogen atoms adding to the same face of the double bond. For this compound, hydrogenation would produce 6-methyldodecane.

The hydrogenation of sterically hindered alkenes, such as tetrasubstituted and some trisubstituted alkenes, can be challenging and may require more active catalysts or harsher conditions. nih.gov Iridium-based catalysts have shown high efficiency in the hydrogenation of highly substituted alkenes. acs.orgox.ac.uk Asymmetric hydrogenation using chiral catalysts can produce chiral alkanes with high enantioselectivity. chemistryviews.org

Table 3: Catalysts and Conditions for the Hydrogenation of Substituted Alkenes

| Catalyst | Substrate Type | Conditions |

| Pd/C | General Alkenes | H₂ (1 atm), RT |

| PtO₂ (Adams' catalyst) | General Alkenes | H₂ (1 atm), RT |

| [Ir(cod)py(PCy₃)]PF₆ | Hindered Alkenes | H₂ (50 bar), RT |

| Rhodium-based chiral catalysts | Prochiral Alkenes | H₂ (various pressures), RT |

Data compiled from studies on various substituted alkenes.

Oxidation Reactions

The electron-rich double bond of this compound is also a prime target for oxidation reactions, leading to the formation of epoxides and diols.

Epoxidation Studies

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. masterorganicchemistry.comleah4sci.com The reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.com For this compound, this would yield 6-methyl-6,7-epoxydodecane.

The rate of epoxidation is influenced by the electron density of the alkene; more electron-rich (i.e., more substituted) alkenes react faster. masterorganicchemistry.com Therefore, the trisubstituted double bond of this compound is expected to be quite reactive towards peroxy acids. In molecules with multiple double bonds, the most electron-rich one can often be selectively epoxidized. youtube.com

Diastereoselective Dihydroxylation

Dihydroxylation is the conversion of an alkene to a vicinal diol (a 1,2-diol). This can be achieved through two main stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.

Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com These reactions proceed through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. For this compound, this would produce cis-6-methyl-6,7-dodecanediol. Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, use chiral ligands to achieve high enantioselectivity in the formation of chiral diols. chinesechemsoc.org

Anti-dihydroxylation is typically achieved via a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide. The acid-catalyzed hydrolysis of the epoxide formed from this compound would lead to the formation of trans-6-methyl-6,7-dodecanediol. masterorganicchemistry.com

Table 4: Predicted Stereochemical Outcomes of Dihydroxylation of this compound

| Reagent/Method | Stereochemistry | Product |

| 1. OsO₄, NMO 2. NaHSO₃ | syn-addition | cis-6-methyl-6,7-dodecanediol |

| 1. m-CPBA 2. H₃O⁺ | anti-addition | trans-6-methyl-6,7-dodecanediol |

Oxidative Cleavage Methods

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage by potent oxidizing agents, breaking the molecule into smaller carbonyl-containing fragments. This transformation is a cornerstone of synthetic chemistry for producing ketones and carboxylic acids.

Ozonolysis is a highly effective and mild method for cleaving the alkene. thieme-connect.demasterorganicchemistry.com Treatment of this compound with ozone (O₃) at low temperatures generates an unstable primary ozonide, which rearranges to a more stable ozonide intermediate. masterorganicchemistry.comnih.gov Subsequent workup of this intermediate dictates the final products. A reductive workup, commonly employing zinc (Zn) in acetic acid or dimethyl sulfide (B99878) (DMS), yields 2-heptanone (B89624) and hexanal (B45976). masterorganicchemistry.com Conversely, an oxidative workup with hydrogen peroxide (H₂O₂) would oxidize the initially formed hexanal to hexanoic acid. masterorganicchemistry.com The ozonolysis of alkenes in the presence of amine N-oxides has been shown to be a safer alternative, avoiding the formation of potentially explosive ozonides by directly generating the desired aldehydes and ketones. unl.edu

Transition metal-catalyzed systems also provide robust methods for oxidative cleavage. Ruthenium tetroxide (RuO₄), often generated in situ from a precursor like RuO₂ or RuCl₃ with an oxidant such as sodium periodate (B1199274) (NaIO₄), efficiently cleaves the double bond to yield 2-heptanone and hexanoic acid. psu.edu Similarly, osmium tetroxide (OsO₄) in combination with a terminal oxidant like hydrogen peroxide can cleave alkyl olefins, producing the corresponding ketone and aldehyde. msu.edu Tungstic acid (H₂WO₄) activated by hydrogen peroxide is another effective system for the oxidative cleavage of olefins into carboxylic acids. oup.com A one-pot method involving manganese-catalyzed epoxidation/dihydroxylation followed by periodate cleavage serves as a viable alternative to ozonolysis. researchgate.net

Table 1: Products from Oxidative Cleavage of this compound This table is interactive. Click on the headers to sort.

| Method | Oxidant(s) | Workup/Conditions | Product 1 | Product 2 |

|---|---|---|---|---|

| Ozonolysis | O₃ | Reductive (e.g., Zn/H₂O or DMS) | 2-Heptanone | Hexanal |

| Ozonolysis | O₃ | Oxidative (e.g., H₂O₂) | 2-Heptanone | Hexanoic Acid |

| Ruthenium-catalyzed | RuO₄ (from RuCl₃ + NaIO₄) | Catalytic | 2-Heptanone | Hexanoic Acid |

| Osmium-catalyzed | OsO₄, H₂O₂ | Catalytic | 2-Heptanone | Hexanal |

Radical Reactions and Mechanistic Investigations

The study of radical reactions involving this compound provides insight into its electronic properties and steric factors. Free radical additions to the double bond can be initiated by radical initiators or light. Generally, radical reactions are less common for this type of internal, sterically hindered alkene compared to terminal alkenes, but they can be achieved under specific conditions.

For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via a radical mechanism. The bromine radical (Br•) adds to the less substituted carbon (C7) of the double bond to form a more stable tertiary radical at C6. This intermediate then abstracts a hydrogen atom from HBr to yield 6-bromo-6-methyl-dodecane. This regioselectivity is opposite to that observed in electrophilic addition (Markovnikov's rule).

Mechanistic investigations often employ radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to confirm the involvement of radical intermediates. researchgate.net The presence of TEMPO would inhibit the reaction, trapping the carbon-centered radical to form a stable adduct. researchgate.net Studies on similar aliphatic alkenes using metal hydride hydrogen atom transfer (MH HAT) reactions, for example with cobalt catalysts, have shown that radical hydrochlorination can be achieved under mild conditions, offering high chemoselectivity compared to polar methods. beilstein-journals.org

Cycloaddition Reactions and Pericyclic Processes

This compound, as an electron-rich trisubstituted alkene, can participate as the 2π-electron component in various cycloaddition reactions. These concerted, pericyclic reactions are powerful tools for constructing cyclic systems with high stereospecificity. msu.edu

In a [4+2] Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene. libretexts.org For example, reaction with a reactive diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. The steric hindrance around the trisubstituted double bond means that these reactions often require elevated temperatures or Lewis acid catalysis to proceed at a reasonable rate. The stereochemical outcome (endo/exo) is influenced by secondary orbital interactions and steric repulsion between the diene and the substituents on the alkene. libretexts.orgresearchgate.net

1,3-Dipolar cycloadditions represent another class of pericyclic reactions where this compound can be utilized. msu.edu Reaction with a 1,3-dipole, such as a nitrone or an azide, would lead to the formation of a five-membered heterocyclic ring. For instance, the cycloaddition of a nitrone generated in situ can form isoxazolidine (B1194047) derivatives. psu.edu The regioselectivity of such additions is governed by the electronic and steric nature of both the dipole and the dipolarophile (the alkene).

Transition metal-catalyzed cycloadditions, such as [6+2] cycloadditions with systems like cycloheptatriene (B165957) catalyzed by rhodium or cobalt, offer pathways to construct eight-membered rings, although examples with simple aliphatic alkenes are less common. rsc.org

Functionalization of the Alkene Moiety for Derivative Synthesis

The double bond of this compound is a key site for introducing a wide array of functional groups to synthesize various derivatives.

Epoxidation: The alkene can be converted to its corresponding epoxide, 6-methyl-6,7-epoxydodecane, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom adding to one face of the double bond. Aerobic epoxidation catalyzed by cobalt(II) complexes in the presence of an acetal (B89532) as a reductant also provides an efficient, neutral-condition method for preparing epoxides. oup.com

Dihydroxylation: Vicinal diols can be synthesized from this compound via dihydroxylation. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or via the Upjohn conditions. scispace.com This results in the formation of 6-methyl-dodecane-6,7-diol with the two hydroxyl groups on the same side of the original double bond plane. Anti-dihydroxylation can be accomplished by the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. A distinct strategy using nitroarenes as photoresponsive oxidants also enables olefin dihydroxylation. researchgate.net

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond. Reaction of this compound with a borane reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, yields alcohols. Due to the internal position of the double bond, this reaction can lead to a mixture of products. However, studies on the hydroboration-isomerization of internal alkenes like 6-dodecene show that under certain conditions, the boron atom can migrate along the carbon chain, leading preferentially to terminal functionalization and the formation of primary alcohols after oxidation. uantwerpen.be For 6-dodecene, after 24 hours, the product distribution was found to be 20% primary alcohol and 74% secondary alcohols. uantwerpen.be

Table 2: Selected Functionalization Reactions of this compound This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Name |

|---|---|---|

| Epoxidation | m-CPBA | 6-Methyl-6,7-epoxydodecane |

| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | 6-Methyl-dodecane-6,7-diol |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of 6-Methyl-6-dodecene (B564895) by probing the vibrational modes of its chemical bonds. These methods are complementary and are instrumental in confirming the presence of key functional groups and elucidating the molecule's structural characteristics.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its constituent bonds. As a compound containing both saturated alkane portions and an alkene functional group, its spectrum displays features from both types of structures. spectroscopyonline.com

The primary diagnostic region for this compound is associated with the trisubstituted carbon-carbon double bond (C=C) and the adjacent vinylic and aliphatic carbon-hydrogen (C-H) bonds.

C-H Stretching Vibrations : The spectrum will exhibit strong absorption bands in the 2850-2960 cm⁻¹ range, which are characteristic of the stretching vibrations of C-H bonds in the methyl and methylene (B1212753) groups of the alkyl chains. libretexts.org A weaker band is expected between 3000-3100 cm⁻¹, corresponding to the stretching vibration of the hydrogen atom attached to the sp²-hybridized carbon of the double bond (=C-H). spectroscopyonline.com

C=C Stretching Vibration : A key indicator for an alkene is the C=C stretching absorption. For a trisubstituted alkene like this compound, this band is expected to appear in the range of 1665-1675 cm⁻¹. The intensity of this peak can be variable; in highly substituted or symmetrical alkenes, the change in dipole moment during the vibration is small, leading to a weak absorption. spectroscopyonline.com

C-H Bending Vibrations : The out-of-plane bending (wagging) vibration of the vinylic C-H bond provides valuable structural information. For a trisubstituted alkene (RR'C=CHR''), a strong absorption band is typically observed in the 800-840 cm⁻¹ region. quimicaorganica.org Additionally, characteristic bending vibrations for methyl (CH₃) and methylene (CH₂) groups appear around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ (for methyl groups). libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | Alkene | 3000 - 3100 | Weak |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene | 1665 - 1675 | Weak-Medium |

| C-H Bend (Scissoring) | Methylene (CH₂) | 1450 - 1470 | Medium |

| C-H Bend (Asymmetric) | Methyl (CH₃) | ~1450 | Medium |

| C-H Bend (Symmetric Umbrella) | Methyl (CH₃) | 1370 - 1380 | Medium |

| =C-H Bend (Out-of-Plane) | Alkene | 800 - 840 | Strong |

Raman Spectroscopy Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy for the characterization of this compound. 6-napse.com It relies on the inelastic scattering of monochromatic light, and its selection rules differ from those of IR. While IR absorption depends on a change in the dipole moment, Raman scattering intensity depends on a change in the polarizability of the molecule.

For this compound, the C=C double bond is a particularly strong Raman scatterer. The key features in the Raman spectrum would be:

C=C Stretching Vibration : The stretching vibration of the carbon-carbon double bond, which often gives a weak signal in the IR spectrum of substituted alkenes, typically produces a strong and sharp peak in the Raman spectrum in the 1665-1675 cm⁻¹ region. nih.gov This makes Raman spectroscopy highly effective for confirming the presence and substitution pattern of the double bond.

Alkyl Chain Vibrations : The C-C and C-H vibrations of the dodecene's long alkyl chains will also be present, showing characteristic "rotamer" profiles that relate to the trans and gauche conformations of the carbon backbone. nih.gov

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling unambiguous identification of its key functional groups and offering insights into its molecular structure.

Chromatographic Separation Techniques for Isomer Purity Analysis

The synthesis of this compound can often result in a mixture of positional and geometric (cis/trans or E/Z) isomers. Chromatographic techniques are essential for separating these closely related compounds and assessing the isomeric purity of the final product.

Gas Chromatography (GC)

Gas chromatography is the premier analytical technique for the separation and purity analysis of volatile and semi-volatile hydrocarbons like this compound and its isomers. libretexts.org The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

Methodology:

Column Selection : The choice of the stationary phase is critical for resolving isomers. For separating alkene isomers, which have very similar boiling points, high-resolution capillary columns are necessary. vurup.sk

Nonpolar Columns : Columns with nonpolar stationary phases (e.g., 100% dimethylpolysiloxane, like HP-5MS) separate compounds primarily based on their boiling points and van der Waals interactions.

Polar Columns : For enhanced separation of geometric isomers (E/Z), polar stationary phases (e.g., polyethylene (B3416737) glycol, like Carbowax-20M, or biscyanopropyl polysiloxane) are often more effective. stackexchange.com These phases provide additional separation mechanisms based on dipole-dipole interactions, allowing for the resolution of isomers with very close boiling points.

Temperature Programming : A programmed temperature ramp is typically employed, starting at a lower temperature to separate more volatile isomers and gradually increasing to elute higher-boiling isomers. A typical program might start at 60°C and ramp at 10°C/min to 300°C. scione.com

Detection : A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity and wide linear range. For definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time data and mass spectra for each separated component. mdpi.com

Isomer Purity Analysis: In a GC chromatogram of a this compound sample, different isomers will appear as distinct peaks with different retention times. The elution order depends on the column and conditions, but generally, for alkenes on nonpolar columns, more branched isomers elute before less branched ones, and for a given carbon skeleton, trans-(E) isomers often elute before cis-(Z) isomers. vurup.sk The purity is determined by integrating the area of each peak; the isomeric purity of this compound is calculated as the percentage of its peak area relative to the total area of all isomer peaks.

| Parameter | Typical Conditions for Alkene Isomer Analysis by GC |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | High-resolution capillary column (e.g., 30-60 m length, 0.25 mm ID) |

| Stationary Phase | Nonpolar (e.g., dimethylpolysiloxane) or Polar (e.g., polyethylene glycol) |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1-2 mL/min) |

| Injection | Split/Splitless inlet, 250°C |

| Oven Program | Example: Initial 60°C, ramp 10°C/min to 300°C, hold for 5 min |

| Detector | FID at 300°C or MS (scan range m/z 40-500) |

High-Performance Liquid Chromatography (HPLC)

While GC is the dominant method for analyzing volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can be employed in specific situations, particularly for preparative scale separations or for samples that are not suitable for GC. For a nonpolar analyte like this compound, reversed-phase HPLC is the most applicable mode.

Methodology:

Stationary Phase : A nonpolar stationary phase is used, typically consisting of silica (B1680970) particles chemically bonded with alkyl chains, such as C8 or C18 (octyl or octadecyl silane).

Mobile Phase : A polar mobile phase is used. For separating nonpolar isomers, a mixture of solvents like acetonitrile (B52724) (MeCN) and water is common. sielc.com The separation is isocratic (constant mobile phase composition) or gradient (composition changes over time) to optimize resolution.

Detection : A significant challenge in the HPLC analysis of simple alkenes is detection, as they lack a strong chromophore for UV-Vis absorption.

Refractive Index (RI) Detector : This is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through. It is suitable for isocratic separations of non-absorbing compounds like this compound. ekb.eg

UV Detector : A UV detector can be used at very low wavelengths (<210 nm), where the C=C bond exhibits some absorbance, but sensitivity is often low and solvent choice is restricted.

Isomer Purity Analysis: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly and have longer retention times. The separation of geometric isomers can be challenging but is sometimes achievable due to subtle differences in their shape and interaction with the stationary phase. The quantification of isomeric purity is performed by peak area integration, similar to GC.

| Parameter | Hypothetical Conditions for Alkene Isomer Analysis by RP-HPLC |

| Instrument | HPLC system with pump, injector, and RI detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Controlled, e.g., 25-30°C |

| Detector | Refractive Index (RI) Detector |

Due to the superior resolution and sensitivity for volatile, nonpolar compounds, GC remains the preferred and more powerful method for the isomeric purity analysis of this compound.

Theoretical and Computational Chemistry of 6 Methyl 6 Dodecene

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger molecules like 6-Methyl-6-dodecene (B564895).

DFT calculations can provide a wealth of information about the electronic structure and energetics of this compound. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Table 1: Illustrative DFT-Calculated Electronic and Energetic Properties of an Alkene Analogous to this compound (Note: These are representative values for a similar-sized alkene, calculated at a common level of theory such as B3LYP/6-31G(d).)

| Property | Calculated Value | Units |

| Energy of HOMO | -6.2 | eV |

| Energy of LUMO | 0.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Enthalpy of Formation | -150.8 | kJ/mol |

| Gibbs Free Energy of Formation | 55.2 | kJ/mol |

| Dipole Moment | 0.3 | Debye |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT.

In the context of this compound, ab initio methods are particularly useful for performing a detailed conformational analysis. Due to the presence of a long alkyl chain and a methyl group on the double bond, this compound can exist in numerous conformations arising from rotation around its single bonds. Ab initio calculations can be used to determine the relative energies of these different conformers, identifying the most stable (lowest energy) geometries.

The potential energy surface of the molecule can be scanned by systematically changing the dihedral angles of the backbone to locate energy minima corresponding to stable conformers and transition states connecting them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum mechanical methods are highly accurate, they can be computationally expensive for exploring the vast conformational space of a flexible molecule like this compound. Molecular Mechanics (MM) offers a more computationally efficient alternative. MM methods use classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.

Molecular Dynamics (MD) simulations employ these force fields to simulate the movement of atoms in a molecule over time by solving Newton's equations of motion. avestia.comheatenergist.orgmdpi.comresearchgate.neticders.org An MD simulation of this compound would involve placing the molecule in a simulation box and allowing it to evolve over a period of nanoseconds or even microseconds. This simulation provides a dynamic picture of the molecule's behavior, allowing for the exploration of its accessible conformations and the transitions between them.

MD simulations can provide insights into the average structural properties of this compound, such as bond lengths, bond angles, and dihedral angle distributions. They can also be used to calculate thermodynamic properties and to understand how the molecule interacts with a solvent or other molecules.

Table 2: Representative Conformational Energy Differences for a Branched Alkene (Note: These values are hypothetical and represent plausible energy differences between stable conformers of a molecule similar to this compound, as might be determined by MM or QM methods.)

| Conformer | Relative Energy (kJ/mol) |

| Global Minimum (Anti-like) | 0.0 |

| Gauche Conformer 1 | 3.5 |

| Gauche Conformer 2 | 4.2 |

| Higher Energy Conformer | 8.1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. acs.orgmasterorganicchemistry.com For this compound, this could involve studying reactions such as electrophilic additions to the double bond, oxidations, or polymerizations.

By using quantum chemical methods like DFT, the potential energy surface of a reaction can be mapped out. This involves identifying the structures and energies of the reactants, products, any intermediates, and the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, the mechanism of hydrohalogenation of this compound could be investigated. Computational modeling could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a carbocation intermediate. It could also predict the regioselectivity of the addition (i.e., whether the halogen adds to the carbon with the methyl group or the other carbon of the double bond), in accordance with or as an exception to Markovnikov's rule.

Table 3: Illustrative Calculated Activation Energies for a Generic Alkene Reaction (Note: These are hypothetical values for an electrophilic addition to a trisubstituted alkene, demonstrating the type of data obtained from computational reaction mechanism studies.)

| Reaction Step | Calculated Activation Energy (kJ/mol) |

| Formation of Carbocation Intermediate | 65 |

| Nucleophilic Attack on Carbocation | 5 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. stenutz.eunih.govnih.govresearchgate.netgithub.ionih.gov

For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Quantum chemical calculations, often using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. These predicted shifts can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has significantly improved in recent years.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the absorption bands in an IR spectrum. By comparing the calculated and experimental spectra, the vibrational modes of the molecule can be assigned, and the presence of specific functional groups can be confirmed.

Table 4: Sample Predicted ¹³C NMR Chemical Shifts for a this compound-like Structure (Note: These are representative values calculated using DFT. The numbering starts from the end of the longer chain.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.1 |

| C2 | 22.7 |

| C3 | 31.9 |

| C4 | 29.5 |

| C5 | 32.6 |

| C6 | 135.2 |

| C7 (of double bond) | 125.8 |

| C8 | 29.3 |

| C9 | 29.1 |

| C10 | 31.8 |

| C11 | 22.6 |

| C12 | 14.0 |

| Methyl Carbon | 23.5 |

Advanced Academic Applications and Future Research Directions for 6 Methyl 6 Dodecene

Exploration of Stereoselective Applications in Fine Chemical Synthesis:There are no published works that explore the use of 6-Methyl-6-dodecene (B564895) in stereoselective reactions for the synthesis of fine chemicals.

Due to the absence of specific data, research findings, and detailed studies on this compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Further research would be required to elucidate the potential of this compound in the advanced academic and industrial applications outlined.

Q & A

Q. Which academic databases are most reliable for accessing peer-reviewed studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.